molecular formula C21H28ClN5O2 B2918819 N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049355-35-2

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2918819
CAS No.: 1049355-35-2
M. Wt: 417.94
InChI Key: LTXMEDTYQLOUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring a 3-chloro-4-methylphenyl group, a 4-methylpiperazine ring, and a 1-methyl-1H-pyrrole substituent. The ethanediamide backbone provides hydrogen-bonding capacity, while the chloro and methyl groups may enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O2/c1-15-6-7-16(13-17(15)22)24-21(29)20(28)23-14-19(18-5-4-8-26(18)3)27-11-9-25(2)10-12-27/h4-8,13,19H,9-12,14H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXMEDTYQLOUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chloro-substituted phenyl group, a pyrrolidine moiety, and a piperazine derivative, which contribute to its biological activity. The molecular formula is C17H24ClN3C_{17}H_{24}ClN_3 with a molecular weight of 303.84 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its anticancer properties and interactions with biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.46 µM, indicating strong potential against breast cancer cells.
  • A549 Cell Line : It demonstrated an IC50 value of 32 µM, suggesting moderate efficacy against lung cancer cells.

These findings suggest that the compound may act as an effective anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancerous cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several key pathways:

  • Inhibition of Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer properties.
  • Autophagy Modulation : Some studies indicate that it may influence autophagic processes in cancer cells, leading to reduced viability without triggering apoptosis.

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound:

  • Study by Abadi et al. : This study evaluated various derivatives and found that this compound showed promising results in inhibiting MCF7 and A549 cell lines with specific IC50 values indicating its potential as a lead compound for further development .
  • Research on Mechanistic Pathways : Investigations into the molecular pathways affected by the compound have revealed its role in modulating CDK activity and influencing apoptotic markers in treated cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.46
A54932
HepG20.74

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogues

The following compounds share structural motifs with the target molecule, such as piperazine/piperidine rings, substituted phenyl groups, or acetamide/ethanediamide frameworks:

Compound A : 2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide ()
  • Structure : Contains a 2-chloroacetamide group linked to a 4-methylpiperazine-substituted phenyl ring.
  • Key Difference : Lacks the ethanediamide backbone and pyrrole moiety present in the target compound.
Compound B : N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide ()
  • Structure : Shares the ethanediamide core but substitutes the 3-chloro-4-methylphenyl group with a 4-methoxyphenylmethyl group and includes a fluorophenyl-piperazine ring.
  • Key Difference : The furan and fluorophenyl groups may alter binding kinetics compared to the target compound’s pyrrole and chloro-methylphenyl groups .
Compound C : N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide ()
  • Structure: Features an azetidinone ring and a nitro-substituted phenyl group, coupled with a phenylpiperazine-acetamide chain.
  • Key Difference: The azetidinone ring introduces a β-lactam-like structure, which may influence stability and bioactivity .

Functional Group Analysis

Feature Target Compound Compound A Compound B Compound C
Core Structure Ethanediamide Acetamide Ethanediamide Acetamide + Azetidinone
Piperazine Substituent 4-Methylpiperazin-1-yl 4-Methylpiperazin-1-yl 4-(2-Fluorophenyl)piperazin-1-yl 4-Phenylpiperazin-1-yl
Aromatic Groups 3-Chloro-4-methylphenyl, 1-methyl-1H-pyrrol-2-yl 4-(4-Methylpiperazin-1-yl)phenyl 4-Methoxyphenylmethyl, furan-2-yl 3-Nitrophenyl, phenyl
Molecular Weight ~480–500 g/mol (estimated) ~300–320 g/mol 480.5 g/mol ~450–470 g/mol

Implications of Structural Variations

  • Chloro vs. Methoxy Groups : The 3-chloro-4-methylphenyl group in the target compound may enhance hydrophobic interactions compared to Compound B’s 4-methoxyphenyl group, which could improve membrane permeability .
  • Pyrrole vs.
  • Ethanediamide vs. Acetamide : The ethanediamide core (two amide bonds) in the target compound and Compound B may increase hydrogen-bonding capacity compared to acetamide-based analogues like Compounds A and C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.